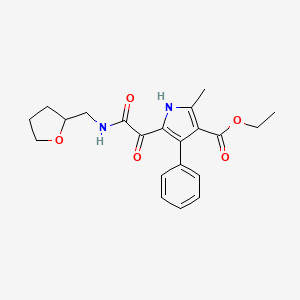

ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-5-[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-3-27-21(26)16-13(2)23-18(17(16)14-8-5-4-6-9-14)19(24)20(25)22-12-15-10-7-11-28-15/h4-6,8-9,15,23H,3,7,10-12H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJBZCKYGLNLFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3CCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the ester functionality. The tetrahydrofuran moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles might be applied to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find use in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies, such as binding assays, molecular docking, and in vivo experiments.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyrrole/pyrazole derivatives:

Key Differences in Properties and Reactivity

- Hydrogen Bonding : The target compound’s THF-methylamine acyl group introduces tertiary amine and carbonyl functionalities, enabling stronger hydrogen-bonding interactions compared to analogues like the thiophene-containing derivatives in and . This could enhance solubility in polar solvents .

- Crystallinity : The pyrazolone derivative in exhibits high crystallinity (R factor = 0.034), attributed to its planar thiophene and pyrazolone groups. The target compound’s THF moiety may reduce crystallinity due to conformational flexibility.

- Thermal Stability: The chromenone derivative in has a high melting point (227–230°C), likely due to aromatic stacking and rigid chromenone core. The target compound’s aliphatic THF group may lower thermal stability.

Biological Activity

Ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate, with CAS number 1009055-10-0, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1009055-10-0 |

| Molecular Formula | C21H24N2O5 |

| Molecular Weight | 384.4 g/mol |

Structure

The compound features a pyrrole ring substituted with various functional groups, including an oxo group and a tetrahydrofuran moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has shown promising results against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of pyrrole were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded:

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Ethyl 2-methyl-5-(...)-3-carboxylate | 40 | 70 |

| Ceftriaxone (control) | 4 | 0.1 |

The results indicated that while the compound exhibited antibacterial properties, it was less potent than ceftriaxone, a well-established antibiotic .

The proposed mechanism of action for ethyl 2-methyl-5-(...)-3-carboxylate involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the tetrahydrofuran moiety may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that ethyl 2-methyl-5-(...)-3-carboxylate exhibits low toxicity in vitro. Further research is needed to establish its safety in vivo.

Toxicity Assessment

A study conducted on various pyrrole derivatives highlighted their cytotoxic effects on human cell lines:

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-methyl-5-(...)-3-carboxylate | >100 |

| Control (DMSO) | N/A |

These findings indicate that the compound may have a favorable safety profile compared to other synthetic derivatives .

Q & A

Q. What are the recommended methods for synthesizing ethyl 2-methyl-5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetyl)-4-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as coupling of pyrrole precursors with tetrahydrofuran-derived amines. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the tetrahydrofuran-amine moiety to the pyrrole core under inert conditions.

- Esterification : Ethyl ester groups are introduced via acid-catalyzed reactions with ethanol.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (50–80°C) to improve yield. Purification may require column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How can the crystal structure of this compound be determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 113 K) to minimize disorder.

- Refinement : Employ SHELXL or SHELXD for structure solution and refinement. These programs handle twinning and high-resolution data, critical for resolving steric clashes in the tetrahydrofuran and phenyl groups .

- Validation : Check R-factors (<0.05) and data-to-parameter ratios (>8:1) to ensure accuracy .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Membrane separation : Use nanofiltration membranes with MWCO <500 Da to retain larger byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differences in solubility.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients can resolve polar impurities .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed to predict supramolecular assembly in crystalline phases?

- Graph set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions).

- Crystallographic software : Use Mercury (CCDC) to visualize H-bond networks and quantify bond lengths/angles.

- Thermal analysis : Correlate DSC/TGA data with H-bond stability to predict melting/decomposition points .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH or catalytic conditions?

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction intermediates (e.g., enol tautomers) under acidic/basic conditions.

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. DFT calculations (Gaussian 09) can model transition states and activation energies .

Q. How can computational modeling predict the compound’s electronic properties and interactions with biological targets?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps and electrostatic potential surfaces.

- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the pyrrole and tetrahydrofuran pharmacophores. Validate with MD simulations (AMBER) .

Q. What experimental design principles address contradictions in reported synthesis yields or spectral data?

- DoE (Design of Experiments) : Apply factorial designs to test interactions between variables (e.g., temperature, solvent ratio).

- Spectroscopic cross-validation : Compare NMR (¹H/¹³C), IR, and HRMS data with literature benchmarks. Address discrepancies by re-examining sample purity or crystallographic disorder .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.